![molecular formula C24H38O3 B1140967 (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) CAS No. 108031-80-7](/img/structure/B1140967.png)
(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)
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Overview
Description
(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran), commonly known as OTB, is a synthetic compound that belongs to the family of octahydrobenzofuran derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.
Scientific Research Applications
OTB has been extensively used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. OTB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the synaptic cleft.
Mechanism of Action
OTB acts as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity. It also inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. These mechanisms of action contribute to the anxiolytic and sedative effects of OTB.
Biochemical and physiological effects:
OTB has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to improve cognitive function and memory retention in rats. However, the exact biochemical and physiological effects of OTB on humans are still not fully understood.
Advantages and Limitations for Lab Experiments
OTB has several advantages for lab experiments, including its high purity and potency, as well as its ability to modulate the activity of GABA receptors and inhibit acetylcholinesterase. However, its limited solubility in water and potential toxicity at high doses can be a limitation for some experiments.
Future Directions
There are several potential future directions for the use of OTB in scientific research. One area of focus is the development of novel drugs that target GABA receptors for the treatment of anxiety and other neurological disorders. Another potential application is the use of OTB as a tool to study the role of acetylcholine in synaptic transmission and cognitive function. Additionally, the potential therapeutic effects of OTB on other physiological processes, such as inflammation and oxidative stress, warrant further investigation.
Synthesis Methods
OTB can be synthesized through a multistep process that involves the reaction of 2,5-dimethyl-2,5-hexanediol with 2,3-dihydrofuran in the presence of a strong acid catalyst. The resulting intermediate is then treated with sodium borohydride to yield OTB in high yield and purity.
properties
IUPAC Name |
(4S)-1,10,10-trimethyl-4-[[(4R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13?,14?,15?,16?,17-,18+,19?,20?,23?,24? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDXCBLBKXFCNA-WADPFCMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(C3C2C[C@H](O3)O[C@H]4CC5C6CCC(C5O4)(C6(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) |
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